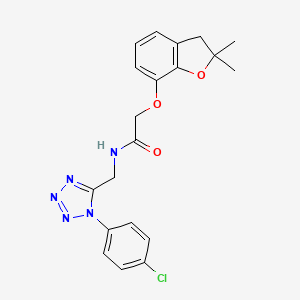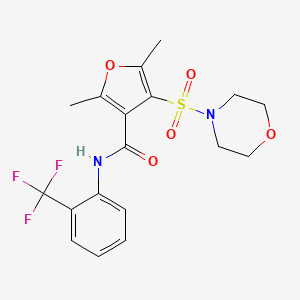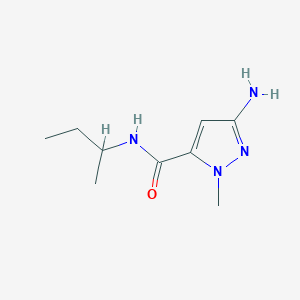
3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as SBI-425, is a small molecule inhibitor that targets the enzyme cyclic GMP-AMP synthase (cGAS). cGAS is an important enzyme in the innate immune system that detects foreign DNA and triggers an immune response. SBI-425 has shown promise in preclinical studies as a potential therapeutic agent for a variety of autoimmune and inflammatory diseases.
Wirkmechanismus
3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide works by inhibiting the activity of cGAS, the enzyme responsible for detecting foreign DNA and initiating an immune response. By blocking cGAS activity, 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide can prevent the production of interferon beta and other immune response mediators. This mechanism of action has been demonstrated in vitro and in vivo in preclinical studies.
Biochemical and Physiological Effects
3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. In addition to inhibiting the production of interferon beta, 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide can also reduce the production of other pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor alpha. 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to reduce inflammation and tissue damage in animal models of autoimmune and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify. 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to be effective in preclinical studies, suggesting that it could be a promising therapeutic agent for autoimmune and inflammatory diseases. One limitation of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide is that its mechanism of action is not fully understood, which could make it difficult to predict its effects in different disease contexts.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of focus could be on optimizing the synthesis of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide to improve its yield and purity. Another area of focus could be on understanding the mechanism of action of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide in more detail, which could help to identify new therapeutic targets for autoimmune and inflammatory diseases. Finally, clinical trials will be needed to determine the safety and efficacy of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide in humans, which could pave the way for its use as a therapeutic agent.
Synthesemethoden
The synthesis of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 3,5-dichloropyrazole with sec-butylamine to form 3-sec-butyl-5-chloropyrazole. This intermediate is then reacted with methyl isocyanate to form the desired product, 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis of 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide has been the subject of extensive scientific research, particularly in the field of immunology. Preclinical studies have shown that 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the production of interferon beta, a key mediator of the immune response, in response to foreign DNA. This suggests that 3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide could be a potential therapeutic agent for autoimmune and inflammatory diseases where interferon beta plays a role.
Eigenschaften
IUPAC Name |
5-amino-N-butan-2-yl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-6(2)11-9(14)7-5-8(10)12-13(7)3/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKMBGHAUIGVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(sec-butyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-6-[(4-fluorophenyl)sulfanyl]-2-pyrimidinamine](/img/structure/B2951404.png)
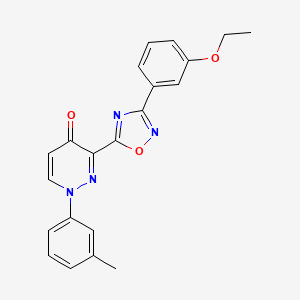
![2-ethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2951406.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2951407.png)
![N-(4-methoxyphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2951409.png)
![1-[2-fluoro-6-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B2951410.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2951413.png)
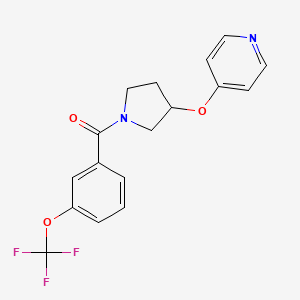
![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
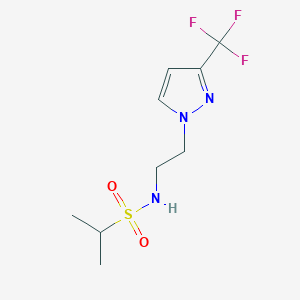
![2-methoxy-N-(2-{4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethyl)-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2951421.png)
